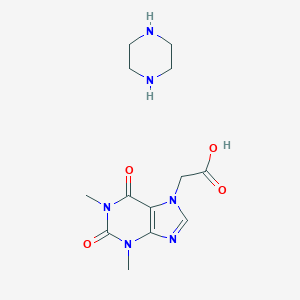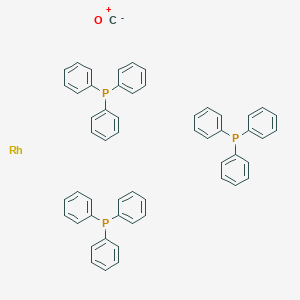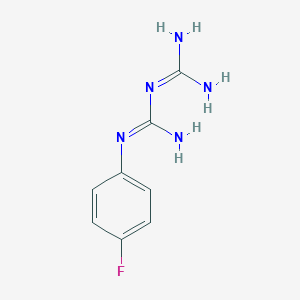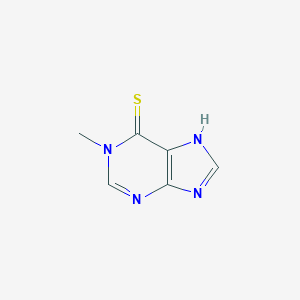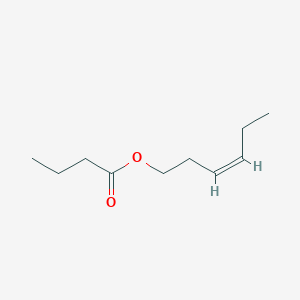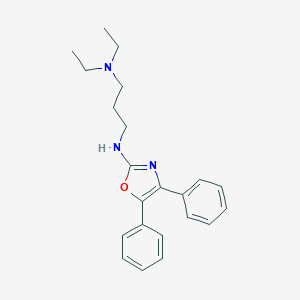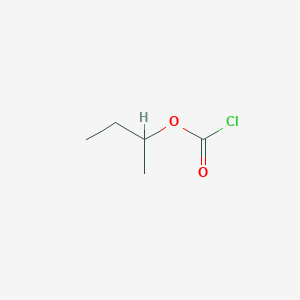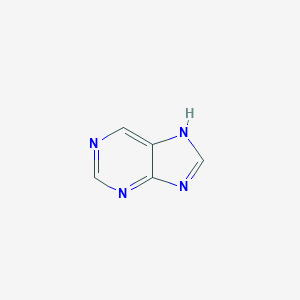
Purine
Vue d'ensemble
Description
Purine is a heterocyclic aromatic organic compound that consists of two rings (pyrimidine and imidazole) fused together . It is water-soluble and gives its name to the wider class of molecules, purines, which include substituted purines and their tautomers . They are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
Purine de novo synthesis (PDNS) is a sequence of ten reactions catalyzed by six enzymes . Three of these enzymes are multifunctional in PDNS . The supply of purines is provided by two pathways: the salvage pathway and de novo synthesis .
Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . This ring system may adopt any of four (most stable) N–H tautomeric forms whose stability depends on the aromaticity of the ring system .
Chemical Reactions Analysis
Purines, mainly ATP and adenosine (ADO), perform their functional and pharmacological properties because of their structural/chemical characteristics . They can be targets of mutagenesis, mother frameworks for designing molecules with controlled effects (e.g. anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .
Physical And Chemical Properties Analysis
Purine is both a very weak acid (pK a 8.93) and an even weaker base (pK a 2.39) . If dissolved in pure water, the pH is halfway between these two pKa values . Purine is aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms .
Applications De Recherche Scientifique
Synthesis of Bio-Based Ionic Liquids
Purines are the most widely distributed, naturally occurring N-heterocycles, but their low water-solubility limits their application . In a study, four purines (theobromine, theophylline, xanthine, and uric acid) were combined with the cation tetrabutylammonium to synthesize bio-based ionic liquids . These purine-based ionic liquids showed good thermal stability and an aqueous solubility enhancement ranging from 53- to 870-fold, in comparison to their respective purine precursors .
Designing Molecules with Controlled Effects
Purines, mainly ATP and adenosine (ADO), perform their functional and pharmacological properties because of their structural/chemical characteristics that make them either targets of mutagenesis, mother frameworks for designing molecules with controlled effects . For example, they can be used in the design of anti-cancer drugs .
Chemical Donors
Purines can act as chemical donors, for example, of methyl groups, which represent a potential chemoprotective action against cancer .
Structural Components of Coenzymes
Purines, such as adenine and guanine, are found in nucleic acids and are structural components of some coenzymes, including NADH and coenzyme A .
Modulation of Energy Metabolism and Signal Transduction
Purines have a crucial role in the modulation of energy metabolism and signal transduction . They work as messengers in the signaling pathways throughout cellular communication .
Enhancing Human Health through Gut Microbiome
Mécanisme D'action
Target of Action
Purine, also known as 7H-Purine, is a fundamental component of nucleotides and nucleic acids involved in a myriad of cellular processes and pathways . It primarily targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) , and enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase, purine synthesis GAR formyltransferase (GARFT), and AICAR formyltransferase (AICARFT) . These enzymes play crucial roles in DNA synthesis, cell proliferation, and immune regulation .
Mode of Action
Purine interacts with its targets by being incorporated into purine nucleotides and DNA during the S phase of the cell cycle, inhibiting rapid division and proliferation . For instance, purine antimetabolites, such as mercaptopurine, compete with hypoxanthine and guanine for HGPRTase and are converted to thioinosinic acid (TIMP), which inhibits purine nucleotide synthesis and metabolism .
Biochemical Pathways
Purine metabolism involves the synthesis and breakdown of purines. Purines are biologically synthesized as nucleotides, particularly as ribotides, i.e., bases attached to ribose 5-phosphate . Both adenine and guanine are derived from the nucleotide inosine monophosphate (IMP), which is the first compound in the pathway to have a completely formed purine ring system . The amino acid glycine contributes all its carbon and nitrogen atoms, with additional nitrogen atoms from glutamine and aspartic acid, and additional carbon atoms from formyl groups .
Pharmacokinetics
While specific pharmacokinetic data for purine is limited, data for purine antimetabolites like febuxostat can provide some insights. Febuxostat, a xanthine oxidoreductase inhibitor developed to treat chronic gout, has an oral availability of about 85%, an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The result of purine’s action is multifaceted. It can lead to the inhibition of cell proliferation, as seen with purine antimetabolites . For instance, certain purine derivatives have shown anti-proliferative activities against HL60, HeLa, and A549 cells . In the case of the compound 4e, flow cytometry studies indicated that HL-60 cells treated with 4e displayed S-phase arrest and induction of apoptosis .
Action Environment
The action, efficacy, and stability of purine can be influenced by various environmental factors. For instance, the concentration of purine metabolites in tumor cells can affect the development of antitumor drugs . Additionally, disorders of extracellular ATP (eATP), extracellular adenosine (eADO), and subsequent purinergic signaling can delineate pro-oncogenic or anti-oncogenic outlines . Furthermore, the homeostatic imbalance of purines can compromise the stability and survival of cellular systems .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCGOANMDULRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074470 | |
| Record name | Purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Purine | |
CAS RN |
120-73-0 | |
| Record name | Purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °C | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


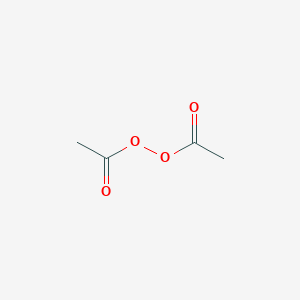
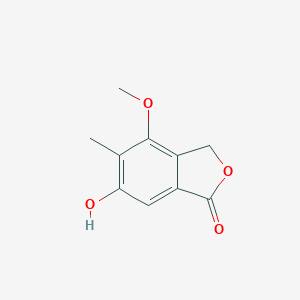
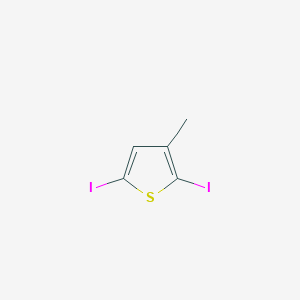

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)

